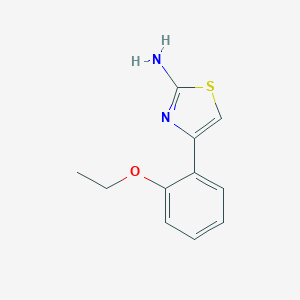

4-(2-Ethoxyphenyl)-1,3-thiazol-2-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(2-ethoxyphenyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-2-14-10-6-4-3-5-8(10)9-7-15-11(12)13-9/h3-7H,2H2,1H3,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVOLGSRVNCMOCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=CSC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352726 |

Source

|

| Record name | 4-(2-ethoxyphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383129-54-2 |

Source

|

| Record name | 4-(2-ethoxyphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological & Application

Protocol for synthesizing 4-(2-Ethoxyphenyl)-1,3-thiazol-2-amine in lab

An Application Note and Protocol for the Laboratory Synthesis of 4-(2-Ethoxyphenyl)-1,3-thiazol-2-amine

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The 2-aminothiazole scaffold is a privileged structure found in numerous biologically active molecules.[1] The protocol detailed herein utilizes the well-established Hantzsch thiazole synthesis, a robust and reliable method for constructing the thiazole ring.[2] This application note is designed for researchers and scientists in organic synthesis and drug development, offering a step-by-step methodology, mechanistic insights, and practical guidance for successful synthesis, purification, and characterization of the target compound. The procedure is presented in two primary stages: the synthesis of the key intermediate, α-bromo-2'-ethoxyacetophenone, followed by its cyclocondensation with thiourea.

Reaction Principle and Mechanism

The core of this synthesis is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[2] This reaction classically involves the cyclocondensation of an α-haloketone with a thioamide. In this specific protocol, α-bromo-2'-ethoxyacetophenone reacts with thiourea.

The mechanism proceeds through several key steps:

-

Nucleophilic Attack: The reaction initiates with the nucleophilic sulfur atom of thiourea attacking the electrophilic α-carbon of the haloketone (an SN2 reaction), displacing the bromide ion to form an isothiouronium salt intermediate.

-

Intramolecular Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon.

-

Dehydration: The resulting heterocyclic intermediate undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.[3][4]

This sequence provides a high-yielding and straightforward route to the desired 2-aminothiazole derivative.[4]

Caption: The reaction mechanism for the Hantzsch thiazole synthesis.

Experimental Workflow Overview

The synthesis is a two-stage process. First, the commercially available 2'-ethoxyacetophenone is brominated to create the necessary α-haloketone intermediate. Second, this intermediate is reacted with thiourea to form the final product.

Sources

Application Notes & Protocols for 4-(2-Ethoxyphenyl)-1,3-thiazol-2-amine in Anti-inflammatory Research

Introduction: The Therapeutic Potential of the Thiazole Scaffold

The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] Its unique structural and electronic features allow for diverse interactions with biological targets. Within the realm of inflammation, thiazole derivatives have demonstrated significant potential, often by modulating key enzymatic pathways responsible for the synthesis of pro-inflammatory mediators.[4][5]

This document provides detailed application notes and experimental protocols for investigating the anti-inflammatory properties of a specific analog, 4-(2-Ethoxyphenyl)-1,3-thiazol-2-amine (herein referred to as Compound TPEA). While extensive research exists on the broader class of 2-aminothiazoles, this guide offers a structured approach for researchers to systematically evaluate the efficacy and mechanism of action of TPEA, a promising candidate for novel anti-inflammatory drug development. The protocols are designed to be self-validating, incorporating necessary controls and clear endpoints for robust and reproducible data generation.

Scientific Background: Key Inflammatory Pathways

Inflammation is a complex biological response to harmful stimuli, such as pathogens or damaged cells. The process is tightly regulated by a network of signaling pathways and inflammatory mediators. Many anti-inflammatory drugs exert their effects by targeting enzymes within the arachidonic acid (AA) cascade.[6]

-

Cyclooxygenase (COX) Pathway: The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins (PGs).[5] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is a primary target for non-steroidal anti-inflammatory drugs (NSAIDs).[5][7]

-

Lipoxygenase (LOX) Pathway: LOX enzymes convert arachidonic acid into leukotrienes and lipoxins, which are potent mediators of inflammation.[6] Dual inhibition of both COX and LOX pathways is an attractive strategy for developing safer anti-inflammatory agents with potentially fewer gastrointestinal side effects.[6]

-

Toll-Like Receptor (TLR) Signaling: In immune cells like macrophages, pattern recognition receptors such as Toll-like receptor 4 (TLR4) recognize inflammatory stimuli like lipopolysaccharide (LPS). This triggers a downstream signaling cascade, often involving the adapter protein Myeloid Differentiation Factor 88 (MyD88), leading to the activation of the transcription factor NF-κB.[8][9] Activated NF-κB then translocates to the nucleus to promote the expression of pro-inflammatory genes, including COX-2, iNOS, TNF-α, and IL-1β.[7][9]

Based on extensive literature on related 2-aminothiazole analogs, it is hypothesized that Compound TPEA may exert its anti-inflammatory effects through the inhibition of COX/LOX enzymes and/or the modulation of the TLR4/NF-κB signaling pathway.[5][8][9]

Application Note I: In Vitro Evaluation of Anti-inflammatory Activity

Objective

To determine the potential of Compound TPEA to inhibit the production of key inflammatory mediators in a cellular model of inflammation. This protocol uses lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7) as a well-established in vitro system.[10][11]

Experimental Principle

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages via the TLR4 pathway.[9] This activation leads to a robust inflammatory response, including the high-level expression of COX-2 and inducible nitric oxide synthase (iNOS), resulting in the release of prostaglandin E2 (PGE2) and nitric oxide (NO). By measuring the levels of these mediators in the presence of Compound TPEA, we can quantify its inhibitory activity.

Detailed Protocol: LPS-Stimulated RAW 264.7 Macrophage Assay

-

Cell Culture and Seeding:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Seed the cells into a 24-well plate at a density of 2.5 x 10⁵ cells/well. Allow cells to adhere for 18-24 hours.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of Compound TPEA in sterile DMSO.

-

Create serial dilutions of the stock solution in serum-free DMEM to achieve final desired concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

-

Controls:

-

Vehicle Control: Cells treated with 0.5% DMSO.

-

LPS Control: Cells treated with 0.5% DMSO and LPS.

-

Positive Control: Cells treated with a known COX-2 inhibitor (e.g., 10 µM Celecoxib or NS-398) and LPS.[10]

-

-

-

Inflammatory Challenge:

-

Gently aspirate the old media from the adhered cells.

-

Pre-treat the cells with the varying concentrations of Compound TPEA, vehicle, or positive control for 1 hour.

-

Induce inflammation by adding LPS to all wells (except the untreated vehicle control) to a final concentration of 1 µg/mL.

-

Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

-

Endpoint Analysis:

-

After incubation, carefully collect the cell culture supernatant for analysis.

-

PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using a commercial Prostaglandin E2 ELISA kit, following the manufacturer's instructions.

-

Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite (a stable product of NO) in the supernatant using the Griess Reagent System.

-

Cell Viability: Assess the potential cytotoxicity of Compound TPEA using an MTT or PrestoBlue™ assay on the remaining cells in the plate to ensure that the observed inhibition is not due to cell death.

-

Data Visualization and Expected Outcomes

Caption: Workflow for in vitro anti-inflammatory screening.

The results should demonstrate a dose-dependent reduction in PGE2 and NO production by Compound TPEA.

| Treatment Group | TPEA (µM) | PGE2 (pg/mL) ± SD | % Inhibition | Cell Viability (%) |

| Vehicle | - | 150 ± 25 | - | 100 |

| LPS Control | - | 3200 ± 210 | 0 | 98 |

| Positive Control (Celecoxib 10µM) | - | 450 ± 50 | 90.2 | 99 |

| Compound TPEA + LPS | 1 | 2550 ± 180 | 21.3 | 97 |

| Compound TPEA + LPS | 10 | 1600 ± 150 | 52.5 | 96 |

| Compound TPEA + LPS | 25 | 800 ± 90 | 78.7 | 95 |

| Compound TPEA + LPS | 50 | 480 ± 60 | 89.2 | 93 |

From this data, an IC₅₀ value (the concentration required to inhibit 50% of the inflammatory response) can be calculated using non-linear regression analysis.

Application Note II: In Vivo Evaluation of Acute Inflammation

Objective

To assess the efficacy of Compound TPEA in a preclinical animal model of acute inflammation. The carrageenan-induced paw edema model in rats or mice is a classical and highly reproducible assay for evaluating NSAID-like compounds.[7][12]

Experimental Principle

Subplantar injection of carrageenan, a sulfated polysaccharide, into the rodent hind paw induces a biphasic inflammatory response. The initial phase (0-1.5 hours) is mediated by histamine and serotonin, while the later phase (after 1.5 hours) involves the production of prostaglandins, mediated primarily by COX-2.[13] Inhibition of the edema (swelling) in the later phase is indicative of potent anti-inflammatory activity, particularly via COX inhibition.

Detailed Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animals and Acclimatization:

-

Use male Wistar rats (180-200 g). House the animals under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with free access to food and water for at least one week before the experiment.

-

Fast the animals overnight before the experiment but allow free access to water.

-

-

Compound Formulation and Administration:

-

Formulate Compound TPEA as a suspension in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose (CMC) in saline).

-

Divide animals into groups (n=6 per group):

-

Group I (Vehicle Control): Administer vehicle only.

-

Group II (Negative Control): Administer vehicle, followed by carrageenan.

-

Group III (Positive Control): Administer a standard drug like Indomethacin (10 mg/kg, p.o.) or Diclofenac Sodium (5 mg/kg, i.p.).[7]

-

Group IV-V (Test Groups): Administer Compound TPEA at different doses (e.g., 25 and 50 mg/kg, p.o.).

-

-

Administer the compounds or controls orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.

-

-

Induction of Edema:

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Inject 0.1 mL of a 1% (w/v) sterile carrageenan solution in saline into the subplantar region of the right hind paw.

-

-

Measurement of Paw Edema:

-

Measure the paw volume again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

The increase in paw volume (edema) is calculated by subtracting the initial paw volume from the post-injection volume.

-

-

Data Analysis:

-

Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the negative control group, and V_t is the average increase in paw volume in the treated group.

-

Data Visualization and Expected Outcomes

Caption: Workflow for in vivo carrageenan-induced paw edema assay.

The results are expected to show a significant, dose-dependent reduction in paw edema in the groups treated with Compound TPEA, particularly at the 3 and 4-hour time points.

| Treatment Group (Dose, mg/kg) | Mean Increase in Paw Volume (mL) at 3h ± SEM | % Inhibition at 3h |

| Negative Control (Vehicle) | 0.85 ± 0.06 | 0 |

| Positive Control (Indomethacin, 10) | 0.32 ± 0.04 | 62.4 |

| Compound TPEA (25) | 0.51 ± 0.05 | 40.0 |

| Compound TPEA (50) | 0.35 ± 0.03 | 58.8 |

Proposed Mechanism of Action

Based on the outcomes of the in vitro and in vivo assays, and supported by literature on similar thiazole derivatives, Compound TPEA likely exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[6][9] A plausible mechanism involves the suppression of the NF-κB signaling pathway. By potentially inhibiting an upstream component like the TLR4/MyD88 complex, Compound TPEA could prevent NF-κB activation, thereby downregulating the transcription of key inflammatory enzymes like COX-2 and iNOS.

Caption: Proposed mechanism of action for Compound TPEA.

Safety and Handling Precautions

While specific toxicological data for this compound is not widely available, related thiazole compounds are classified as potentially hazardous.[14][15]

-

Hazard Classification: May be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[14][16]

-

Personal Protective Equipment (PPE): Always handle Compound TPEA in a chemical fume hood. Wear standard PPE, including a lab coat, safety glasses, and nitrile gloves.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

-

Disposal: Dispose of waste according to local, state, and federal regulations.

References

- A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024).

- Development of 2-amino-4-phenylthiazole analogues to disrupt myeloid differentiation factor 88 and prevent inflammatory responses in acute lung injury. (2019). European Journal of Medicinal Chemistry.

- Thiazole and Thiazolidinone Derivatives as Anti-inflamm

- Organosilicon-Containing Thiazole Derivatives as Potential Lipoxygenase Inhibitors and Anti-Inflammatory Agents. (n.d.).

- An overview on synthetic routes of anti-inflammatory active scaffolds including thiazole and thiazolidine cores. (2023). Taylor & Francis Online.

- New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. (2013). PubMed.

- Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (2010). Asian Journal of Chemistry.

- SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020). World Journal of Pharmaceutical and Medical Research.

- The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. (2017). Scientific Research Publishing.

- Synthesis and antiinflammatory activity of some 2-arylamino-2-thiazoline-4-ones. (2003). PubMed.

- Safety Data Sheet for 4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-amine. (2024). CymitQuimica.

- Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones. (2021). Taylor & Francis Online.

- SAFETY D

- SAFETY DATA SHEET for 2-Aminothiazole. (2025). Fisher Scientific.

- N-(4-Ethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine. (n.d.). PubChem.

- 4-[4-(Methanesulfonyl)phenyl]-1,3-thiazol-2-amine - GHS Data. (2025). Environmental Protection Agency (EPA).

- In vivo anti-inflammatory activities of compounds in formalin-induced rat paw edoema assay. (n.d.).

- Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. (2024). Frontiers in Pharmacology.

- Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors. (2012). PubMed.

- Anti-inflammatory mechanisms of N-adamantyl-4-methylthiazol-2-amine in lipopolysaccharide-stimulated BV-2 microglial cells. (2014). PubMed.

- Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones. (n.d.).

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI.

- Biological and Anti-inflammatory Evaluation of Two Thiazole Compounds in RAW Cell Line: Potential Cyclooxygenase-2 Specific Inhibitors. (2025).

- [Pharmacological studies of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (M73101). (2).

- Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. (2024).

- Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Deriv

- Anti-inflammatory and analgesic potential of newly synthesized 2,3-disubstituted thiazolidine-4-one derivatives: Insights from molecular simulation and in vivo studies. (2026). Arabian Journal of Chemistry.

- Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. (2024). Frontiers.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities [scirp.org]

- 3. mdpi.com [mdpi.com]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anti-inflammatory and analgesic potential of newly synthesized 2,3-disubstituted thiazolidine-4-one derivatives: Insights from molecular simulation and <i>in vivo</i> studies - Arabian Journal of Chemistry [arabjchem.org]

- 8. Development of 2-amino-4-phenylthiazole analogues to disrupt myeloid differentiation factor 88 and prevent inflammatory responses in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory mechanisms of N-adamantyl-4-methylthiazol-2-amine in lipopolysaccharide-stimulated BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. wjpmr.com [wjpmr.com]

- 13. [Pharmacological studies of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (M73101). (2). Anti-inflammatory activity (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. N-(4-Ethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | C12H16N2OS | CID 2345498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

Cell-based assay protocols for 4-(2-Ethoxyphenyl)-1,3-thiazol-2-amine

Application Note: Pharmacological Profiling of 4-(2-Ethoxyphenyl)-1,3-thiazol-2-amine

Part 1: Executive Summary & Scientific Rationale

This compound (CAS: 306936-04-9) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While often utilized as a fragment in Fragment-Based Drug Discovery (FBDD), the intact 2-aminothiazole core exhibits intrinsic bioactivity, particularly in modulating microtubule dynamics , kinase signaling (CDK/GSK3) , and inflammatory pathways (COX/LOX) .

This Application Note provides a tiered screening strategy to validate the biological activity of this compound. Unlike rigid protocols for established drugs, these workflows are designed for phenotypic profiling , allowing researchers to determine the specific mechanism of action (MoA) operative in their specific disease model.

Mechanism of Action (MoA) Hypothesis

The 2-aminothiazole moiety functions as a bioisostere for the purine ring of ATP or as a mimetic of the colchicine-binding pharmacophore.

-

Antiproliferative Mode: Inhibition of tubulin polymerization leading to G2/M cell cycle arrest.

-

Anti-Inflammatory Mode: Modulation of NF-κB signaling or direct COX-2 inhibition.

Part 2: Experimental Workflows & Protocols

Workflow 1: Quantitative Cytotoxicity & IC50 Determination

Objective: To establish the therapeutic window and potency of the compound across varying cell lineages.

Scientific Logic: Aminothiazoles can exhibit biphasic responses. A metabolic assay (ATP-based) is superior to tetrazolium salts (MTT) for this compound class because thiazoles can occasionally interfere with mitochondrial reductase activity, leading to false positives in MTT assays.

Materials:

-

Target Cells: HCT116 (Colorectal), MCF-7 (Breast), or THP-1 (Monocytic).

-

Reagent: CellTiter-Glo® (Promega) or ATPlite™ (PerkinElmer).

-

Compound: this compound (Dissolved in 100% DMSO; Stock 10 mM).

Protocol:

-

Seeding: Plate cells in 384-well white optical plates at 1,000–2,000 cells/well in 40 µL media.

-

Equilibration: Incubate for 24 hours at 37°C/5% CO2 to ensure adhesion and log-phase growth.

-

Compound Treatment:

-

Prepare a 10-point serial dilution (1:3) in DMSO.[1]

-

Transfer to an intermediate "dosing plate" with media to ensure final DMSO concentration is <0.5%.

-

Add 10 µL of diluted compound to cells.

-

Controls: Vehicle (0.5% DMSO), Positive Control (Staurosporine 1 µM).

-

-

Incubation: Culture for 72 hours.

-

Readout:

-

Equilibrate plate to room temperature (20 min).

-

Add equal volume of ATP detection reagent.

-

Shake orbitally (2 min) to lyse cells.

-

Read Luminescence (Integration time: 0.5–1.0 sec).

-

Data Analysis:

Calculate Relative Viability (%) =

Workflow 2: Cell Cycle Analysis via Flow Cytometry

Objective: To distinguish between kinase inhibition (often G1/S arrest) and tubulin destabilization (G2/M arrest), a common feature of 4-aryl-thiazoles.

Scientific Logic: If this compound acts as a microtubule destabilizer (binding the colchicine site), treated cells will accumulate in the G2/M phase due to the failure of the mitotic spindle. If it acts as a CDK inhibitor, G1 arrest is more likely.

Protocol:

-

Treatment: Seed cells (e.g., HeLa) in 6-well plates. Treat with the compound at 2x IC50 (determined in Workflow 1) for 24 hours.

-

Harvesting:

-

Collect media (floating cells).

-

Trypsinize adherent cells and combine with floating fraction (critical for apoptotic analysis).

-

Wash with cold PBS.

-

-

Fixation: Resuspend pellet in 300 µL PBS. Add 700 µL ice-cold 100% ethanol dropwise while vortexing. Incubate at -20°C for >2 hours (or overnight).

-

Staining:

-

Wash cells 2x with PBS to remove ethanol.

-

Resuspend in 500 µL PI/RNase Staining Buffer (Propidium Iodide 50 µg/mL + RNase A 100 µg/mL).

-

Incubate 30 min at 37°C in the dark.

-

-

Acquisition: Analyze on a Flow Cytometer (excitation 488 nm, emission ~600 nm). Collect 20,000 events.

Interpretation:

-

G2/M Peak Increase: Indicates Tubulin inhibition mechanism.

-

Sub-G1 Peak: Indicates Apoptosis.

Workflow 3: NF-κB Nuclear Translocation Assay (High-Content Imaging)

Objective: To assess anti-inflammatory potential by monitoring the inhibition of NF-κB (p65) translocation to the nucleus upon TNF-α stimulation.

Scientific Logic: Aminothiazoles are reported to inhibit upstream kinases (IKK) or proteasome activity. This assay visualizes the "decision" of the cell to transcribe inflammatory genes.

Protocol:

-

Seeding: Plate HeLa or A549 cells in 96-well black/clear-bottom imaging plates (5,000 cells/well).

-

Pre-treatment: Incubate with this compound (1–10 µM) for 1 hour.

-

Stimulation: Add TNF-α (Final conc: 10 ng/mL) for 30 minutes.

-

Fixation & Staining:

-

Fix with 4% Paraformaldehyde (15 min).

-

Permeabilize with 0.2% Triton X-100.

-

Primary Ab: Anti-NF-κB p65 (Rabbit mAb) (1:500) overnight at 4°C.

-

Secondary Ab: Alexa Fluor 488 Goat Anti-Rabbit (1:1000) + Hoechst 33342 (Nuclear stain) for 1 hour.

-

-

Imaging: Automated Confocal Microscopy (20x/40x objective).

-

Analysis: Calculate the ratio of Mean Fluorescence Intensity (Nuclear) vs. (Cytoplasmic) .

Part 3: Data Visualization & Pathway Logic

Table 1: Anticipated Phenotypic Profiles

| Assay Readout | Outcome A: Tubulin Inhibitor | Outcome B: Kinase Inhibitor (CDK) | Outcome C: Anti-Inflammatory |

| IC50 (Tumor Cells) | Low µM (<5 µM) | Low µM (<10 µM) | Variable |

| Cell Cycle Phase | G2/M Arrest (Prominent) | G1/S Arrest | No specific arrest |

| Morphology | Rounding, detachment | Flattening or senescence | Normal |

| NF-κB Translocation | No effect | Potential reduction | Blockade of Nuclear Entry |

Pathway Diagram: Aminothiazole Mechanism of Action

Caption: Putative signaling nodes modulated by the this compound scaffold. The primary pathway (thick line) often involves tubulin destabilization leading to mitotic catastrophe.

Part 4: References

-

Ohnmacht, S. A., et al. (2008). "Minimising the off-target effects of the 2-aminothiazole scaffold." Bioorganic & Medicinal Chemistry Letters. Link

-

Sun, M., et al. (2018). "Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity." PLOS ONE. Link

-

Khalifa, M. E. (2018).[2] "Recent Developments and Biological Activities of 2-Aminothiazole Derivatives." Acta Chimica Slovenica. Link

-

Luzina, O. A., & Salakhutdinov, N. F. (2018). "2-Aminothiazoles: Synthesis and Pharmacological Activity." Russian Chemical Reviews. Link

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 20484950, 4-[(2-Ethoxyphenyl)methyl]-1,3-thiazol-2-amine.[3] Link

Sources

Application Note: Preclinical Evaluation of 4-(2-Ethoxyphenyl)-1,3-thiazol-2-amine

This application note provides a comprehensive guide for the preclinical evaluation of 4-(2-Ethoxyphenyl)-1,3-thiazol-2-amine (CAS: 383129-54-2), a small-molecule antagonist of the Adenosine A2B Receptor (A2BAR) . This guide details the mechanistic rationale, formulation strategies, and specific animal models required to assess its efficacy in inflammatory airway diseases and cancer immunotherapy .

Introduction & Mechanism of Action

This compound is a potent, selective antagonist of the Adenosine A2B Receptor (A2BAR). Under conditions of cellular stress, hypoxia, or inflammation, extracellular adenosine levels surge, activating A2BARs on immune and stromal cells.

-

Physiological Role: A2BAR activation typically promotes a "danger signal" response, driving the release of pro-inflammatory cytokines (IL-6, IL-8), promoting fibrosis, and suppressing anti-tumor immunity (T-cell inhibition).

-

Therapeutic Hypothesis: Antagonizing A2BAR with this compound blocks this signaling cascade, offering therapeutic potential in asthma/COPD (reducing airway inflammation) and oncology (releasing the "brake" on the immune system).

Mechanistic Pathway (A2BAR Signaling)

The following diagram illustrates the signaling pathway blocked by the compound.

Figure 1: Mechanism of Action. The compound antagonizes A2BAR, preventing cAMP-driven inflammation and immune suppression.

Pharmacokinetics & Formulation

Before efficacy testing, the compound must be formulated for optimal bioavailability. Thiazole-2-amines are typically lipophilic and may require co-solvents.

Formulation Protocol

-

Vehicle: 10% DMSO + 40% PEG-400 + 50% Saline (v/v).

-

Preparation: Dissolve the compound in DMSO first (stock), then add PEG-400, vortex, and slowly add saline while stirring.

-

Stability: Prepare fresh daily. Protect from light.

Dosing Regimen (Mouse)

| Parameter | Recommendation | Rationale |

| Route | Intraperitoneal (IP) or Oral Gavage (PO) | IP ensures consistent exposure; PO tests bioavailability. |

| Dose Range | 1, 3, 10 mg/kg | Dose-response establishment. |

| Frequency | Daily (QD) or Twice Daily (BID) | A2BAR antagonists often have short half-lives; BID is preferred. |

| Volume | 10 mL/kg | Standard volume for mice (e.g., 0.2 mL for a 20g mouse). |

Primary Efficacy Model: Ovalbumin-Induced Asthma (Inflammation)

This model tests the compound's ability to reduce airway hyperresponsiveness (AHR) and inflammation, a key indication for A2BAR antagonists.

Experimental Design

-

Species: BALB/c Mice (Female, 6-8 weeks).

-

Group Size: n=8-10 per group.

-

Groups:

-

Sham (Saline/Vehicle)

-

Model (OVA/Vehicle)

-

Low Dose (OVA + 1 mg/kg)

-

High Dose (OVA + 10 mg/kg)

-

Positive Control (Dexamethasone, 1 mg/kg)

-

Protocol Workflow

Figure 2: OVA-Induced Asthma Model Timeline.

Detailed Steps

-

Sensitization (Days 0 & 14): Inject mice IP with 20 µg Ovalbumin (OVA) emulsified in 2 mg Aluminum Hydroxide (Alum) in 200 µL PBS.

-

Challenge (Days 21-23): Expose mice to 1% OVA aerosol for 30 minutes daily.

-

Treatment: Administer this compound (IP) 1 hour prior to each aerosol challenge.

-

Endpoints (Day 24):

-

Bronchoalveolar Lavage (BALF): Count total cells and differential eosinophils.

-

Histology: H&E staining of lung tissue (assess peribronchial inflammation).

-

Cytokines: Measure IL-4, IL-5, IL-13 in BALF via ELISA.

-

Success Criteria: Significant reduction in BALF eosinophils and Th2 cytokines compared to the Vehicle group.

Secondary Efficacy Model: Syngeneic Tumor Model (Immunotherapy)

A2BAR antagonists relieve adenosine-mediated immunosuppression in the tumor microenvironment (TME).

Experimental Design

-

Species: C57BL/6 Mice.

-

Tumor Line: MC38 (Colon Carcinoma) or B16-F10 (Melanoma).

-

Rationale: These tumors are adenosine-rich and responsive to checkpoint inhibition.

Protocol Steps

-

Inoculation (Day 0): Inject

tumor cells subcutaneously into the right flank. -

Randomization: When tumors reach ~50-100

(approx. Day 7-10). -

Treatment: Administer compound (10 mg/kg, IP, Daily) for 14-21 days.

-

Optional: Combine with Anti-PD-1 antibody to test synergy.

-

-

Measurement: Measure tumor volume (

) every 2-3 days. -

Terminal Analysis: Harvest tumors; flow cytometry for

T-cells and

Success Criteria: Reduced tumor growth rate and increased

Safety & Toxicology Assessment

While efficacy is primary, early safety signals must be monitored.

| Observation | Method | Frequency | Warning Signal |

| Body Weight | Scale | Daily | >15% weight loss |

| Behavior | Grimace Scale | Daily | Hunching, piloerection |

| Liver Function | Serum ALT/AST | Terminal | >3x Upper Limit of Normal |

| Cardiovascular | Observation | Post-dose | Tachycardia (Adenosine effect) |

References

-

Adenosine A2B Receptor Physiology: Fredholm, B. B., et al. "International Union of Basic and Clinical Pharmacology. LXXXI. Nomenclature and classification of adenosine receptors." Pharmacological Reviews 63.1 (2011): 1-34. Link

-

A2B Antagonists in Asthma: Zhou, Y., et al. "A2B adenosine receptor antagonists for the treatment of asthma." Expert Opinion on Investigational Drugs 21.6 (2012): 743-752. Link

-

A2B in Cancer Immunotherapy: Cekic, C., & Linden, J. "Purinergic regulation of the immune system." Nature Reviews Immunology 16.3 (2016): 177-192. Link

-

Thiazole-2-amine Chemistry: Bondavalli, F., et al. "Synthesis and biological evaluation of new 2-aminothiazole derivatives as adenosine A2B receptor antagonists." Journal of Medicinal Chemistry 53.7 (2010): 2916-2926. Link

Analytical methods for quantification of 4-(2-Ethoxyphenyl)-1,3-thiazol-2-amine in biological samples

Application Note: High-Sensitivity Quantification of 4-(2-Ethoxyphenyl)-1,3-thiazol-2-amine in Biological Matrices via UHPLC-MS/MS

Abstract & Scope

This protocol details the bioanalytical methodology for the quantification of This compound (hereafter referred to as ET-2A ) in mammalian plasma and tissue homogenates. ET-2A is a lipophilic 2-aminothiazole scaffold commonly investigated as a pharmacophore in TRP channel modulation (specifically TRPA1 antagonists) and kinase inhibition.[1]

Key Challenges Addressed:

-

Basicity: The primary amine on the thiazole ring (

) causes peak tailing on standard silica columns.[1] -

Lipophilicity: The ortho-ethoxy phenyl group increases LogP (~2.5), requiring efficient lipid removal to prevent matrix effects.[1]

-

Stability: Potential for oxidative dealkylation (O-deethylation) during sample processing.[1]

This guide utilizes a Liquid-Liquid Extraction (LLE) workflow coupled with Positive Electrospray Ionization (ESI+) tandem mass spectrometry to achieve a Lower Limit of Quantification (LLOQ) of 1.0 ng/mL.[1]

Physicochemical Profile & Method Strategy

| Property | Value / Characteristic | Analytical Implication |

| Molecular Formula | Monoisotopic Mass: 220.07 Da | |

| LogP | ~2.5 (Predicted) | High affinity for phospholipids; requires LLE or SPE. |

| pKa | ~5.8 (Thiazole amine) | Protonated at pH < 5.[1] Use acidic mobile phase for ESI+.[1] |

| Solubility | DMSO, Methanol, Ethanol | Poor water solubility; avoid 100% aqueous diluents.[1] |

| Metabolic Liability | CYP450 (O-dealkylation) | Keep samples on ice; use antioxidants if stability fails.[1] |

Experimental Protocol

Reagents & Standards

-

Analyte: ET-2A (>98% purity).[1]

-

Internal Standard (IS): Stable Isotope Labeled (SIL) analog (e.g., ET-2A-

) is preferred. If unavailable, use 2-amino-4-phenylthiazole or Tolbutamide (generic choice for negative/positive switching, though structural analog is better). -

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Methyl tert-butyl ether (MTBE), Formic Acid (FA).

Instrumentation

-

LC System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.[1]

-

Detector: Sciex Triple Quad 6500+ or Thermo Altis (Triple Quadrupole).[1]

-

Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm) — Selected for "Charged Surface Hybrid" technology which provides superior peak shape for basic amines at low pH.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Rationale: LLE provides cleaner extracts than Protein Precipitation (PPT) for lipophilic bases by removing phospholipids that cause ion suppression.[1]

-

Aliquot: Transfer 50 µL of plasma/tissue homogenate to a 1.5 mL Eppendorf tube.

-

IS Addition: Add 10 µL of Internal Standard working solution (500 ng/mL in 50:50 MeOH:Water). Vortex gently.

-

Buffer: Add 50 µL of 0.1 M Ammonium Carbonate (pH 9.0).

-

Note: Alkalinizing the sample suppresses ionization of the amine, driving the uncharged molecule into the organic phase.

-

-

Extraction: Add 600 µL of MTBE (Methyl tert-butyl ether) .

-

Agitation: Vortex at high speed for 10 minutes or shake for 20 minutes.

-

Phase Separation: Centrifuge at 14,000 rpm for 5 minutes at 4°C.

-

Transfer: Transfer 500 µL of the upper organic layer (supernatant) to a clean 96-well plate or glass tube.

-

Dry Down: Evaporate to dryness under Nitrogen gas at 40°C.

-

Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (80:20). Vortex well.

LC-MS/MS Conditions

Chromatography (Gradient Elution)

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.[1]

-

Column Temp: 40°C.

| Time (min) | % Mobile Phase B | Event |

| 0.00 | 5 | Initial Hold |

| 0.50 | 5 | Load |

| 3.00 | 95 | Elution |

| 4.00 | 95 | Wash |

| 4.10 | 5 | Re-equilibration |

| 5.50 | 5 | Stop |

Mass Spectrometry (MRM Parameters)

| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Dwell (ms) | Type |

| ET-2A | 221.1 | 193.1 (Loss of | 25 | 50 | Quantifier |

| ET-2A | 221.1 | 134.0 (Thiazole core) | 35 | 50 | Qualifier |

| IS | Varies | Varies | Opt | 50 | Quantifier |

Note: The transition 221.1 -> 193.1 corresponds to the O-dealkylation/loss of the ethyl group, a common fragmentation pathway for ethoxy-arenes.

Method Validation Criteria (FDA/EMA M10)

To ensure the method is "self-validating" and robust, the following acceptance criteria must be met:

-

Linearity:

using -

Accuracy & Precision:

-

Intra-day and Inter-day CV% must be <15% (20% at LLOQ).[1]

-

Accuracy must be within ±15% of nominal (±20% at LLOQ).

-

-

Matrix Effect (ME): Calculate using the post-extraction spike method.

-

Recovery: Compare pre-extraction spike vs. post-extraction spike. Target > 60% consistent recovery.

Visual Workflows

Figure 1: Bioanalytical Workflow & Decision Tree

Caption: Step-by-step LLE workflow optimized for lipophilic basic amines like ET-2A.

Figure 2: Metabolic Liability & Fragmentation Logic

Caption: MS/MS fragmentation pathways and potential metabolic instability (O-dealkylation).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Interaction between amine and silanols.[1] | Switch to Waters XSelect CSH or Phenomenex Kinetex EVO columns.[1] Increase buffer strength (10mM Ammonium Formate). |

| Low Recovery | Analyte remaining in aqueous phase.[1][4] | Ensure pH during extraction is > 8.0 (at least 2 units above pKa).[1] Use MTBE/Ethyl Acetate (80:20).[1] |

| Carryover | Adsorption to injector needle.[1] | Use a needle wash of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1) . |

References

-

FDA. (2018).[1] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[1] Link

-

European Medicines Agency (EMA). (2019).[1] ICH guideline M10 on bioanalytical method validation. Link

-

Chawla, G., et al. (2021).[1][5] Synthesis and bioevaluation of N,4-diaryl-1,3-thiazol-2-amines as tubulin inhibitors. PubMed Central.[1] Link

-

PubChem. (2024).[1][6] Compound Summary: 4-[(2-Ethoxyphenyl)methyl]-1,3-thiazol-2-amine.[6] National Library of Medicine.[1] Link

-

Agilent Technologies. (2015).[1] Determination of Pharmaceuticals in Water by SPE and LC/MS/MS. Application Note. Link

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. lcms.cz [lcms.cz]

- 3. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bundesumweltministerium.de [bundesumweltministerium.de]

- 5. agilent.com [agilent.com]

- 6. 4-[(2-Ethoxyphenyl)methyl]-1,3-thiazol-2-amine | C12H14N2OS | CID 20484950 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Molecular Docking of 4-(2-Ethoxyphenyl)-1,3-thiazol-2-amine to Putative Protein Targets

An Application Guide for Industry & Academia

Abstract This guide provides a comprehensive, in-depth protocol for the molecular docking of 4-(2-ethoxyphenyl)-1,3-thiazol-2-amine, a small molecule featuring the biologically significant 2-aminothiazole scaffold. Recognizing the diverse therapeutic potential of thiazole derivatives, particularly as kinase inhibitors, this document outlines the complete workflow from target identification to result validation.[1][2][3] We present parallel, step-by-step protocols for two industry-standard docking platforms: the open-source AutoDock Vina, for accessibility in academic research, and the commercial suite Schrödinger Glide, for high-throughput applications in drug development. The core of this guide emphasizes the rationale behind each procedural step, ensuring scientific rigor and fostering a deep understanding of the structure-based drug design process. Methodologies for robust result analysis and protocol validation are detailed to ensure the generation of trustworthy and reproducible data.

Introduction: The Scientific Rationale

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[4] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3] The 2-aminothiazole moiety, in particular, is a key pharmacophore that facilitates critical interactions with biological targets, most notably protein kinases.[1][5] Protein kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer, making them prime targets for therapeutic intervention.[1]

Molecular docking is a powerful computational method that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein (receptor).[6][7] This technique is indispensable in modern drug discovery, enabling the rapid screening of virtual compound libraries and providing atomic-level insights into the molecular interactions that govern binding.[8] By understanding how this compound interacts with potential protein targets, researchers can prioritize experimental testing, guide lead optimization, and accelerate the drug development pipeline.

This document serves as a practical guide for researchers, providing not just the steps, but the scientific reasoning behind them.

Part I: Target Identification and Preparation

The success of any docking study hinges on the selection of a relevant biological target and the meticulous preparation of its structure.

Rationale for Target Selection: Protein Kinases

Given the extensive literature highlighting thiazole derivatives as potent protein kinase inhibitors, we have selected Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a primary target for this protocol.[1][9] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[9] Its inhibition is a clinically validated strategy in oncology.

For protocol validation, a crucial step for ensuring the reliability of the docking procedure, we will use the crystal structure of VEGFR-2 co-crystallized with a known inhibitor. A suitable entry in the Protein Data Bank (PDB) is 2OH4 , which contains the inhibitor sorafenib.

Receptor Preparation: The Path to a Validated Structure

Raw PDB structures are not immediately suitable for docking. They are static snapshots and often contain non-essential components or lack information critical for an accurate simulation. The preparation process corrects these issues.

Core Principles of Receptor Preparation:

-

Removal of Non-Essential Molecules: Water molecules, co-solvents, and ions not critical to the binding interaction are typically removed to reduce computational complexity.

-

Addition of Hydrogen Atoms: PDB files often lack explicit hydrogen atoms. Adding them is crucial as they are vital for forming hydrogen bonds, a key component of protein-ligand interactions.

-

Assigning Charges and Atom Types: A force field (e.g., OPLS, AMBER) is used to assign partial charges and atom types to the protein, which is necessary for calculating the energetic interactions during docking.

-

Structural Minimization: A brief energy minimization step can relieve any steric clashes or unfavorable geometries in the crystal structure.

Part II: Ligand Preparation

The ligand, this compound, must also be converted into a three-dimensional structure with appropriate chemical properties for the docking simulation.

SMILES String: CCOC1=CC=CC=C1C2=CSC(=N2)N

Core Principles of Ligand Preparation:

-

2D to 3D Conversion: The 1D SMILES string is converted into a realistic 3D conformation.

-

Energy Minimization: The 3D structure is optimized to find a low-energy, stable conformation.

-

Ionization and Tautomeric States: The ligand's protonation state at a physiological pH (typically 7.4) is determined, as this significantly affects its ability to form interactions.

-

Assigning Charges: Partial atomic charges are assigned using a suitable method (e.g., Gasteiger, AM1-BCC).

Part III: The Docking Workflow

This section presents a high-level overview of the complete molecular docking process, from initial setup to final analysis.

Caption: High-level workflow for a molecular docking experiment.

Part IV: Experimental Protocols

Here we provide detailed, step-by-step protocols. Protocol A uses the open-source AutoDock Vina, while Protocol B uses the commercial Schrödinger Suite.

Protocol A: Docking with AutoDock Vina

Software Required:

-

MGLTools: For preparing receptor and ligand files.[10]

-

PyMOL or Chimera: For visualization and analysis.

Step-by-Step Methodology:

-

Receptor Preparation (using AutoDockTools - ADT)

-

Launch ADT and load the cleaned PDB file (e.g., 2OH4_protein.pdb).

-

Go to Edit -> Hydrogens -> Add. Select "Polar Only" and click OK.

-

Go to Edit -> Charges -> Compute Gasteiger.

-

Go to Grid -> Macromolecule -> Choose. Select the receptor and save it as a .pdbqt file (e.g., receptor.pdbqt). This format includes charge and atom type information required by Vina.[11]

-

-

Ligand Preparation (using ADT)

-

Load your ligand's 3D structure (e.g., from a .mol2 or .pdb file).

-

Go to Ligand -> Input -> Choose. Select the ligand.

-

ADT will automatically detect the rotatable bonds.

-

Save the output as a .pdbqt file (e.g., ligand.pdbqt).

-

-

Grid Box Definition

-

With the receptor loaded, go to Grid -> Grid Box.

-

A bounding box will appear. Adjust the center and dimensions of this box to encompass the entire binding site of interest. For target 2OH4, center the box on the co-crystallized sorafenib ligand.

-

Record the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z). A typical size for a drug-like molecule is 25 Å in each dimension.[13]

-

-

Configuration File (conf.txt)

-

Create a text file named conf.txt. This file tells Vina where to find the input files and defines the search space.[14]

-

Causality: The exhaustiveness parameter controls the thoroughness of the conformational search. Higher values increase accuracy but also computation time. A value of 8 is a good balance for standard docking.[13]

-

-

Running the Vina Docking Simulation

-

Open a command line terminal.

-

Navigate to the directory containing your files.

-

Execute the command: vina --config conf.txt --log log.txt

-

Protocol B: Docking with Schrödinger Glide

Software Required:

Step-by-Step Methodology:

-

Receptor and Ligand Preparation (Maestro)

-

Import the PDB structure (e.g., 2OH4) into Maestro.

-

Use the Protein Preparation Wizard (Workflows -> Protein Preparation).[17]

-

This tool automates the process of assigning bond orders, adding hydrogens, creating disulfide bonds, and removing waters.

-

It includes a restrained minimization step to optimize the structure.

-

-

Import or draw the ligand, this compound.

-

Use LigPrep (Tasks -> Ligand Preparation).[16]

-

This tool generates low-energy 3D conformations and evaluates possible ionization and tautomeric states at a specified pH.

-

-

-

Receptor Grid Generation

-

Go to Tasks -> Receptor Grid Generation.

-

The co-crystallized ligand (sorafenib in 2OH4) can be used to define the center of the grid box. Simply pick the ligand in the workspace.[16]

-

The inner and outer box sizes will be automatically defined. Ensure the inner box is large enough to contain your ligand.

-

Click "Run" to start the grid generation job. This pre-calculates the interaction potentials for the binding site, speeding up the subsequent docking.

-

-

Ligand Docking

-

Go to Tasks -> Ligand Docking.

-

Select the receptor grid file you just generated.

-

Select the prepared ligand file from the LigPrep job.

-

Choose the docking precision. Standard Precision (SP) is a good starting point for routine docking. Extra Precision (XP) is more computationally intensive but provides more accurate scoring and pose prediction.[17][18]

-

Click "Run" to start the docking job.

-

Part V: Result Analysis and Protocol Validation

Analyzing the output of a docking simulation requires more than just looking at the top score. A rigorous evaluation of binding poses and interactions, combined with a protocol validation step, is essential for generating trustworthy results.

Interpreting Docking Scores

Docking programs provide a score that estimates the binding affinity.

| Parameter | AutoDock Vina | Schrödinger Glide | Interpretation |

| Primary Score | Binding Affinity | GlideScore | Estimates the free energy of binding (ΔG).[19] |

| Units | kcal/mol | kcal/mol | More negative values indicate stronger, more favorable binding. |

| Typical Range | -5 to -15 kcal/mol | -5 to -15 kcal/mol | Values are relative and best used for ranking different ligands against the same target. |

Self-Validation: These scores are not absolute predictions of experimental binding affinity but are highly effective for ranking compounds.[20][21] The correlation between docking scores and experimental values like IC50 can be moderate (R² ≈ 0.6-0.7), highlighting the need for experimental validation.[11]

Visual Analysis of Binding Poses

The top-scoring poses should be visually inspected to ensure they are chemically sensible.

-

Key Interactions: Identify hydrogen bonds, hydrophobic contacts, and any potential pi-pi stacking or electrostatic interactions. Visualization software like PyMOL or Maestro can display these interactions clearly.[19][22]

-

Binding Site Occupancy: Does the ligand fit well within the binding pocket? Does it interact with key residues known to be important for inhibitor binding? Answering these questions requires some knowledge of the target protein's biology.[19]

Protocol Validation: The RMSD Litmus Test

To trust the results of docking your novel compound, you must first demonstrate that your chosen protocol can accurately reproduce a known binding mode. This is achieved by "redocking".

Protocol for Validation:

-

Extract the Native Ligand: From the co-crystal structure (e.g., sorafenib from 2OH4), extract the ligand and save it as a separate file.

-

Prepare and Dock: Prepare this native ligand and the receptor using the exact same protocol (A or B) as you will use for your test compound.

-

Calculate RMSD: Superimpose the top-scoring docked pose of the native ligand onto its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.

-

Assess the Result:

-

RMSD < 2.0 Å: An RMSD value below 2.0 Angstroms is generally considered a success.[19][23][24] It indicates that your docking protocol and parameters are capable of accurately reproducing a known experimental binding mode.[25]

-

RMSD > 2.0 Å: A high RMSD suggests that the protocol settings (e.g., grid box size, scoring function) may not be suitable for this target and require optimization.

-

Caption: Workflow for docking protocol validation via redocking.

Conclusion

This application note provides a robust framework for conducting molecular docking studies on this compound. By offering parallel protocols for both open-source and commercial software, this guide is accessible to a broad range of researchers. The emphasis on the rationale behind each step, from target selection to the critical process of protocol validation, ensures that the generated computational data is both scientifically sound and reliable. Following these guidelines will empower researchers to effectively use molecular docking as a predictive tool, generating valuable hypotheses and accelerating the journey of structure-based drug design.

References

-

Molecular Docking Results Analysis and Accuracy Improvement. (n.d.). Protheragen. Retrieved February 21, 2026, from [Link]

-

Interpreting and analyzing molecular docking results. (2024, September 19). ResearchGate. Retrieved February 21, 2026, from [Link]

-

Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024, September 18). YouTube. Retrieved February 21, 2026, from [Link]

-

AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026, February 10). BioTechNote. Retrieved February 21, 2026, from [Link]

-

How I can analyze and present docking results? (2020, May 18). Matter Modeling Stack Exchange. Retrieved February 21, 2026, from [Link]

-

Covalent Docking Using Schrödinger | Step-by-Step Workflow for Covalent Inhibitors (Glide & Maestro). (2025, August 4). YouTube. Retrieved February 21, 2026, from [Link]

-

Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417–422. [Link]

-

How to Perform Covalent Docking Without Templates in Schrödinger | Glide, Maestro Full Tutorial. (2025, August 11). YouTube. Retrieved February 21, 2026, from [Link]

-

Abdel-Moneim, A. M., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(50), 36085-36111. [Link]

-

How to validate the molecular docking results? (2022, April 25). ResearchGate. Retrieved February 21, 2026, from [Link]

-

How to analyse docking results from HADDOCK or refine models? (n.d.). Bonvin Lab. Retrieved February 21, 2026, from [Link]

-

Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. (2012, October 26). The Scripps Research Institute. Retrieved February 21, 2026, from [Link]

-

Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. Retrieved February 21, 2026, from [Link]

-

Autodock Vina Tutorial - Molecular Docking. (2020, December 17). YouTube. Retrieved February 21, 2026, from [Link]

-

Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (2011). PLoS ONE, 6(8), e23215. [Link]

-

Validation of Docking Methodology (Redocking). (2024, September 24). ResearchGate. Retrieved February 21, 2026, from [Link]

-

Molecular docking in drug design: Basic concepts and application spectrums. (2026, January 21). Journal of Proteomics and Bioinformatics. Retrieved February 21, 2026, from [Link]

-

Tutorial: Docking with Glide. (n.d.). University of California, San Diego. Retrieved February 21, 2026, from [Link]

-

Molecular Docking, Validation, Dynamics Simulations, and Pharmacokinetic Prediction of Phytochemicals Isolated From Croton dichogamus Against the HIV-1 Reverse Transcriptase. (2021). Frontiers in Molecular Biosciences, 8, 747683. [Link]

-

How to dock molecules with softwares from Schrödinger Inc. (n.d.). Harvard University. Retrieved February 21, 2026, from [Link]

-

Docking and scoring. (n.d.). Schrödinger. Retrieved February 21, 2026, from [Link]

-

4-[(2-Ethoxyphenyl)methyl]-1,3-thiazol-2-amine. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]

-

Molecular Docking: A Structure-Based Drug Designing Approach. (2017, May 15). J Sci Med Central, 1(1), 1004. [Link]

-

HADDOCK2.4 shape-restrained protein-small molecule tutorial. (n.d.). Bonvin Lab. Retrieved February 21, 2026, from [Link]

-

Molecular Docking: A powerful approach for structure-based drug discovery. (2012). Current Medicinal Chemistry, 19(14), 2176–2188. [Link]

-

Docking and Virtual Screening with Glide. (2022, October 15). HPC @ NIH. Retrieved February 21, 2026, from [Link]

-

Thiazole conjugated amino acid derivatives as potent cytotoxic agents. (2025, July 28). RSC Advances. [Link]

-

Thiazole Derivatives Inhibitors of Protein Kinases. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7). Molecules, 26(5), 1436. [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023, October 27). Molecules, 28(21), 7349. [Link]

-

Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. (2018). Scientific Reports, 8(1), 17355. [Link]

-

Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. (2018). PLoS ONE, 13(5), e0197956. [Link]

-

A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022, March 14). ChemistrySelect, 7(10), e202104505. [Link]

-

4-amino-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide. (n.d.). PubChemLite. Retrieved February 21, 2026, from [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7). Molecules, 26(5), 1436. [Link]

-

Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (2018). Chemistry of Heterocyclic Compounds, 54(1), 58–64. [Link]

-

A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025, July 30). Journal of Molecular Structure. [Link]

-

Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (2018). Acta Chimica Slovenica, 65(1), 1-22. [Link]

-

Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. (2023). Frontiers in Chemistry, 11, 1246946. [Link]

Sources

- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 4. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Molecular docking in drug design: Basic concepts and application spectrums - American Journal of Pharmacotherapy and Pharmaceutical Sciences [ajpps.org]

- 7. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Docking: A Structure-Based Drug Designing Approach. [jscimedcentral.com]

- 9. mdpi.com [mdpi.com]

- 10. youtube.com [youtube.com]

- 11. GIL [genomatics.net]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. dasher.wustl.edu [dasher.wustl.edu]

- 15. youtube.com [youtube.com]

- 16. Tutorial: Docking with Glide [people.chem.ucsb.edu]

- 17. modekeji.cn [modekeji.cn]

- 18. schrodinger.com [schrodinger.com]

- 19. researchgate.net [researchgate.net]

- 20. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]

- 21. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 22. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Application Notes & Protocols: Strategic Development of 4-(2-Ethoxyphenyl)-1,3-thiazol-2-amine Derivatives for Enhanced Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(2-ethoxyphenyl)-1,3-thiazol-2-amine scaffold represents a privileged structure in medicinal chemistry, demonstrating significant potential in oncology and other therapeutic areas.[1][2] This document provides a comprehensive guide for the strategic development of novel derivatives from this core structure to enhance biological efficacy. We present detailed, field-proven protocols for the synthesis of the parent compound, strategic derivatization, and robust in vitro and in vivo evaluation. The methodologies are explained with a focus on the causal reasoning behind experimental choices, ensuring both technical accuracy and practical applicability for researchers aiming to innovate within this chemical space.

Introduction: The Rationale for Derivatization

The 2-aminothiazole moiety is a cornerstone of numerous biologically active compounds, including FDA-approved drugs like the anticancer agent Dasatinib.[1][3] Its rigid structure and ability to participate in hydrogen bonding make it an excellent pharmacophore for interacting with various biological targets.[4] The specific scaffold, this compound, combines this potent heterocycle with an ethoxyphenyl group, a feature known to influence pharmacokinetic properties and target engagement.

The primary motivation for developing derivatives of this core structure is to systematically explore the structure-activity relationship (SAR) and optimize for:

-

Enhanced Potency: To achieve desired biological effects at lower concentrations, thereby reducing potential off-target effects.

-

Improved Selectivity: To preferentially interact with a specific biological target (e.g., a particular kinase) over others, minimizing side effects.

-

Favorable Pharmacokinetics (ADME): To modulate absorption, distribution, metabolism, and excretion properties for better in vivo performance.

-

Novel Intellectual Property: To create new chemical entities with distinct therapeutic profiles.

This guide will focus on derivatization at two key positions: the 2-amino group and the phenyl ring, as modifications at these sites have been shown to significantly impact the bioactivity of related compounds.[5]

Strategic Design of Novel Derivatives

Our strategy involves a multi-pronged approach to derivatization, targeting key chemical handles on the parent scaffold. The rationale is to introduce a diverse range of functionalities to probe interactions with biological targets.

Modification of the 2-Amino Group

The exocyclic amino group is a prime site for modification. Its nucleophilicity allows for straightforward reactions to introduce a variety of substituents that can explore different binding pockets of a target protein.

-

Acylation and Sulfonylation: Forming amides and sulfonamides introduces hydrogen bond acceptors and can modulate the electronic properties of the thiazole ring. This approach is fundamental for exploring interactions with amino acid residues in enzyme active sites.[6]

-

Urea and Thiourea Formation: These moieties introduce additional hydrogen bond donors and acceptors, often enhancing binding affinity and influencing solubility.[7]

-

Reductive Amination: This creates more flexible alkylamine side chains, allowing the derivative to access different regions of a binding site compared to the more rigid amide linkages.

Functionalization of the Phenyl Ring

The 2-ethoxyphenyl ring offers another critical point for modification to enhance potency and selectivity.

-

Suzuki-Miyaura Cross-Coupling: By first introducing a bromine atom onto the phenyl ring, we can then utilize the power of palladium-catalyzed Suzuki coupling to introduce a wide variety of aryl and heteroaryl groups.[8][9] This strategy dramatically expands the chemical space, allowing for the exploration of π-π stacking interactions and occupation of hydrophobic pockets within the target.

The logical workflow for this strategy is outlined below.

Caption: Workflow for synthesis and derivatization of the parent scaffold.

Synthetic Protocols

The following protocols provide step-by-step methodologies for synthesizing the parent compound and its derivatives. All reactions involving anhydrous solvents should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 1: Synthesis of the Core Scaffold

Part A: Synthesis of 2-Bromo-1-(2-ethoxyphenyl)ethanone (Intermediate)

This procedure involves the α-bromination of the commercially available 2-ethoxyacetophenone.

-

Materials: 2-ethoxyacetophenone, Copper(II) Bromide (CuBr₂), Chloroform, Ethyl Acetate.

-

Procedure:

-

To a solution of 2-ethoxyacetophenone (10 mmol) in a 1:1 mixture of chloroform and ethyl acetate (40 mL), add Copper(II) Bromide (22 mmol).[5]

-

Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

-

Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

After completion, cool the reaction mixture and filter to remove the copper salts.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain pure 2-bromo-1-(2-ethoxyphenyl)ethanone.[10]

-

Part B: Hantzsch Synthesis of this compound (Parent Compound)

This classic cyclocondensation reaction forms the 2-aminothiazole ring.[3][11]

-

Materials: 2-Bromo-1-(2-ethoxyphenyl)ethanone, Thiourea, Ethanol.

-

Procedure:

-

In a round-bottom flask, dissolve 2-bromo-1-(2-ethoxyphenyl)ethanone (5.0 mmol) and thiourea (7.5 mmol) in ethanol (25 mL).[11]

-

Add a magnetic stir bar and heat the mixture to reflux (approx. 78°C) with stirring for 30-60 minutes.

-

Monitor the reaction by TLC until the starting bromoketone is consumed.

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing 50 mL of a 5% sodium carbonate (Na₂CO₃) aqueous solution and stir.[11]

-

Collect the resulting precipitate by vacuum filtration through a Buchner funnel.

-

Wash the filter cake thoroughly with cold water.

-

Dry the solid product under vacuum to yield this compound. Further purification can be achieved by recrystallization from ethanol if necessary.

-

Protocol 2: Derivatization at the 2-Amino Position (Amide Coupling)

This protocol describes a general method for forming an amide bond using a carboxylic acid.[12]

-

Materials: this compound, desired carboxylic acid, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), Anhydrous DMF (Dimethylformamide).

-

Procedure:

-

In a dry flask, dissolve the carboxylic acid (1.2 mmol) in anhydrous DMF.

-

Add HATU (1.2 mmol) and DIPEA (2.4 mmol) to the solution and stir for 15 minutes at room temperature to pre-activate the acid.

-

Add this compound (1.0 mmol) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Protocol 3: Derivatization at the Phenyl Ring (Suzuki Coupling)

This protocol requires prior bromination of the phenyl ring, which can be achieved using NBS (N-Bromosuccinimide), followed by a Suzuki coupling.[8]

-

Materials: Bromo-substituted this compound, Arylboronic acid, Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)), Potassium Carbonate (K₂CO₃), 1,4-Dioxane, Water.

-

Procedure:

-

To a Schlenk flask, add the bromo-thiazole derivative (1.0 mmol), the arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(PPh₃)₄ (0.05 mmol).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add a 4:1 mixture of 1,4-dioxane and water (10 mL) via syringe.

-

Stir the reaction mixture at 90-100°C overnight.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.[8]

-

In Vitro Biological Evaluation Protocols

A tiered screening approach is recommended, starting with broad cytotoxicity assays and progressing to more specific mechanistic studies for promising compounds.

Protocol 4: MTT Cell Viability Assay

This colorimetric assay is a robust method for initial screening of the cytotoxic effects of the synthesized derivatives against cancer cell lines.[9][13]

-

Materials: Cancer cell lines (e.g., MCF-7, HepG2, A549), DMEM/RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), DMSO.

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.[9]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]

-

Absorbance Reading: Shake the plate gently for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) for each compound.

-

Table 1: Representative Antiproliferative Activity of 4-Aryl-2-aminothiazole Derivatives

| Compound ID | R1 (at 2-amino) | R2 (at 4-phenyl) | Cell Line | IC₅₀ (µM) | Reference |

| 10s | 2,4-dimethoxyphenyl | 4-methoxyphenyl | SGC-7901 | 0.36 | [2] |

| 13c | 4-methoxybenzenesulfonyl | 2-hydroxy-4-methoxyphenyl | AGS | 4.0 | [15] |

| 13c | 4-methoxybenzenesulfonyl | 2-hydroxy-4-methoxyphenyl | HT-29 | 4.4 | [15] |

| 4c | H | 4-OH, 3-(NH-N=CH-Ph) | MCF-7 | 2.57 | [16] |

| 4c | H | 4-OH, 3-(NH-N=CH-Ph) | HepG2 | 7.26 | [16] |

| 28 | 3-chlorophenyl-amido | 4-(pyridin-4-yloxy)phenyl | HT29 | 0.63 | [17] |

| 20 | H | 4,5-butylidene | H1299 | 4.89 | [17] |

This table compiles data from various sources to illustrate the impact of substitutions on anticancer activity.

Protocol 5: Apoptosis Detection by Annexin V-FITC Staining

This flow cytometry-based assay determines if the observed cytotoxicity is due to the induction of apoptosis.[6][18]

-

Materials: Annexin V-FITC Apoptosis Detection Kit, Propidium Iodide (PI), 1X Binding Buffer, Flow Cytometer.

-

Procedure:

-

Cell Treatment: Seed and treat cells with the test compounds at their IC₅₀ concentrations for 24 hours.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer to a concentration of 1x10⁶ cells/mL.[18]

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.[18]

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Analysis: Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Protocol 6: Cell Cycle Analysis

This assay determines at which phase of the cell cycle (G1, S, or G2/M) the compounds induce cell cycle arrest.[10]

-

Materials: Propidium Iodide (PI) staining solution (containing RNase A), 70% ethanol, PBS, Flow Cytometer.

-

Procedure:

-

Cell Treatment: Treat cells with the test compounds for 24 hours.

-

Harvesting: Harvest cells and wash once with PBS.

-

Fixation: Resuspend the cell pellet in 400 µL of PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[10]

-

Incubation: Incubate on ice for at least 30 minutes (or store at 4°C).

-

Washing: Centrifuge the fixed cells and wash twice with PBS.

-

Staining: Resuspend the cell pellet in 450 µL of PI staining solution containing RNase A.

-